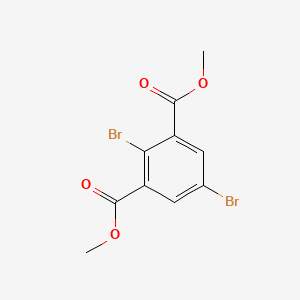

Dimethyl 2,5-dibromoisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPAOHQBVHGERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626607 | |

| Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337958-87-8 | |

| Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 2,5-dibromoisophthalate

This guide provides a comprehensive technical overview of Dimethyl 2,5-dibromoisophthalate (CAS No. 1337958-87-8), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, potential applications, and essential safety protocols, grounding all information in established scientific principles.

Introduction: Strategic Importance of a Dibrominated Aromatic Ester

This compound is a halogenated aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups in a meta-arrangement, makes it a highly valuable and versatile building block in organic synthesis. The bromine atoms serve as reactive sites for a variety of cross-coupling reactions, while the ester functionalities offer points for hydrolysis, amidation, or transesterification.[1] This dual functionality allows for the strategic construction of complex molecular architectures, positioning this compound as a precursor for advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs).[1][2][3]

The strategic placement of two bromine atoms offers chemists the flexibility for selective or sequential functionalization, which is a critical advantage in multi-step syntheses.[1] In the context of drug design, the introduction of bromine into a molecular structure can significantly enhance therapeutic activity, favorably influence metabolism, and increase the duration of action.[4][5] This is often attributed to the "halogen bond," a specific non-covalent interaction that can influence drug-target binding.[4][5]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1337958-87-8 | [6][7] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [7] |

| Molecular Weight | 351.98 g/mol | [7] |

| IUPAC Name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

| Purity | Typically ≥98% as supplied by commercial vendors | [8][9] |

| Storage | Sealed in a dry environment at room temperature | [7] |

| SMILES Code | O=C(OC)C1=CC(Br)=CC(C(OC)=O)=C1Br | [7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved through a two-step process: the bromination of a suitable isophthalic acid precursor, followed by esterification. A common and well-established method for esterification is the Fischer-Speier esterification.[10][11]

Synthesis Overview

The overall synthesis can be visualized as a two-stage process. First, isophthalic acid is dibrominated to yield 2,5-dibromoisophthalic acid. This intermediate is then subjected to Fischer esterification using methanol in the presence of an acid catalyst.

Caption: A two-step workflow for the synthesis of this compound.

Causality in Experimental Design

The chosen synthetic route relies on fundamental and robust organic reactions.

-

Bromination: The use of fuming sulfuric acid as a solvent for bromination is crucial. It acts as a dehydrating agent and increases the electrophilicity of bromine, facilitating the substitution on the electron-deficient aromatic ring of isophthalic acid.[12][13]

-

Fischer Esterification: This is an equilibrium-controlled reaction.[11] To drive the reaction towards the formation of the ester product, an excess of the alcohol (methanol) is used.[14][15] The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.[11][14] The removal of water, the reaction's byproduct, would also shift the equilibrium to the right.[10]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[16] Researchers must conduct their own risk assessment and optimize conditions as necessary.

Step 1: Synthesis of 2,5-Dibromoisophthalic Acid (Precursor) [12][17]

-

Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge isophthalic acid (1 equivalent).

-

Reaction Initiation: Carefully add 20-30% fuming sulfuric acid (sufficient to dissolve the starting material). Begin stirring and cool the mixture in an ice bath.

-

Bromine Addition: Slowly add bromine (approx. 2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-150°C. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The crude 2,5-dibromoisophthalic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., aqueous ethanol) may be necessary to achieve high purity.

Step 2: Fischer Esterification to this compound [16]

-

Reagent Setup: To a round-bottom flask, add the dried 2,5-dibromoisophthalic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours.

-

Reaction Monitoring: The progress of the esterification can be monitored by TLC, observing the disappearance of the dicarboxylic acid spot.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water or a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and quench the reaction.

-

Product Isolation: The crude product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it extensively with water.

-

Purification: Dry the solid in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a solvent like methanol or ethanol to yield pure this compound.

Applications in Research and Drug Development

As a difunctional aromatic building block, this compound is a precursor to a wide range of more complex molecules. Its utility is primarily derived from the reactivity of its C-Br bonds.

Precursor for Cross-Coupling Reactions

The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[1] These reactions are foundational in modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes the compound an excellent starting material for:

-

Pharmaceutical Intermediates: Synthesizing complex scaffolds for new drug candidates. The bromine atoms can be replaced with various organic fragments to build a library of compounds for biological screening.[18]

-

Functional Materials: Creating conjugated polymers and organic semiconductors. The isophthalate core can be extended with aromatic or heteroaromatic units to tune the electronic and optical properties of the resulting materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects of two isophthalate derivatives on the construction of cadmium coordination polymers incorporating a dipyridyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. 1337958-87-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 13. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]

- 14. jk-sci.com [jk-sci.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 17. Process for the preparation of bromoisophthalic acid compounds | TREA [trea.com]

- 18. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

An In-depth Technical Guide to Dimethyl 2,5-dibromoisophthalate

Abstract

Dimethyl 2,5-dibromoisophthalate is a halogenated aromatic compound that serves as a versatile and pivotal building block in modern organic synthesis. Its molecular architecture, characterized by a benzene ring substituted with two bromine atoms and two methyl ester groups at the 1,3-positions, offers distinct reactive sites for constructing complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development and materials science. We will delve into its role in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols to underscore its practical significance.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. This compound is a solid at room temperature and should be stored in a dry, inert atmosphere to maintain its integrity.[1]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1337958-87-8 | [1][2] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [1][3] |

| Molecular Weight | 351.98 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 86 - 90 °C | [6] |

| Boiling Point | 214 - 215 °C | [6] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. There would be a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the methyl carbons, the ester carbonyl carbons, the bromine-substituted aromatic carbons, and the proton-substituted aromatic carbons. For reference, the ¹³C NMR of the parent compound, Dimethyl isophthalate, shows signals at approximately 52 ppm (methyl), 130-134 ppm (aromatic), and 166 ppm (carbonyl).[7]

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. C-Br stretching vibrations would appear in the fingerprint region, typically between 600-500 cm⁻¹.

Synthesis and Purification

The synthesis of dibrominated isophthalate derivatives can be achieved through the bromination of dimethyl isophthalate. For instance, reacting dimethyl isophthalate with bromine in the presence of fuming sulfuric acid can yield a mixture of brominated products, including this compound.[8] Subsequent purification steps, such as rectification under vacuum, are necessary to isolate the desired compound from byproducts.[8]

Another common route involves the esterification of the corresponding carboxylic acid, 2,5-dibromoisophthalic acid. A standard procedure is the Fischer esterification, where the diacid is refluxed in methanol with a catalytic amount of strong acid, like sulfuric acid.[9]

General Esterification Workflow

The diagram below outlines a typical laboratory workflow for the synthesis of dimethyl esters from their corresponding carboxylic acids, a method applicable to the synthesis of this compound.

Caption: General workflow for synthesis via Fischer esterification.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its reactivity. The two bromine atoms are excellent leaving groups, making them ideal handles for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This positions the molecule as a critical precursor for advanced materials and pharmaceutical intermediates.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis for creating biaryl structures.[11] this compound is an excellent substrate for such transformations, allowing for the sequential or simultaneous replacement of its two bromine atoms.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form C-C bonds.[11][12]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, a common catalyst system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] used with a base like potassium phosphate or potassium carbonate.[11][12]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl bromide (our substrate) to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which must first be activated by a base.[13] The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.[14]

Field-Proven Protocol: Double Suzuki-Miyaura Coupling

This protocol provides a robust method for the synthesis of a 2,5-diaryl isophthalate derivative, illustrating the utility of this compound.

Objective: To synthesize Dimethyl 2,5-bis(4-methoxyphenyl)isophthalate.

Materials:

-

This compound (1.0 mmol)

-

4-Methoxyphenylboronic acid (2.5 mmol, 2.5 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.5 mmol, 3.5 equiv.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (4 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 4 mL). Stir the mixture at room temperature for 20-30 minutes. Rationale: This pre-stirring ensures the catalyst and substrate are well-dissolved before adding the other reagents, promoting a homogeneous reaction.

-

Reagent Addition: Add the 4-methoxyphenylboronic acid (2.5 equiv.) and K₃PO₄ (3.5 equiv.), followed by water (e.g., 1 mL). Rationale: Water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step of the catalytic cycle.[12]

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Dimethyl 2,5-bis(4-methoxyphenyl)isophthalate.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

This compound is classified as an irritant. It is known to cause serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6]

-

Handling: Avoid creating dust.[15] Wash hands thoroughly after handling.[6]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[6]

-

Skin: Take off contaminated clothing and rinse skin with water.[6]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Rinse mouth and consult a physician.[6]

-

When heated intensely, it can form explosive mixtures with air.[6] Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both medicinal chemistry and materials science. Its well-defined reactive sites allow for precise and predictable synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this versatile building block to construct novel molecules with tailored functions, accelerating the pace of discovery and development in their respective fields.

References

- Experimental Section. (n.d.).

- Process for the preparation of bromoisophthalic acid compounds. (n.d.). Google Patents.

-

The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. (2025-10-10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025-09-23). Thermo Fisher Scientific. Retrieved from [Link]

-

1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

- Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(8), 1319.

- Ali, A., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2993.

-

The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1 H NMR and IR spectra of compounds 2-5. (n.d.). ResearchGate. Retrieved from [Link]

-

Dimethylisophthalate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound - CAS:1337958-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1337958-87-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 9. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Dimethyl 2,5-dibromoisophthalate molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of Dimethyl 2,5-dibromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic diester, serves as a versatile though specialized building block in organic synthesis. Its unique substitution pattern, featuring two electronically and sterically distinct bromine atoms ortho and para to one ester group, and meta to the other, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of its molecular structure, leveraging predictive spectroscopic methods and theoretical geometry. We present a detailed, field-proven protocol for its synthesis via electrophilic bromination, addressing the critical issue of regioselectivity. Furthermore, this document explores the compound's reactivity, with a focus on its potential in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Applications in materials science and as a scaffold in medicinal chemistry are discussed, highlighting the strategic importance of the carbon-bromine bonds for subsequent functionalization.

Introduction: Chemical Identity and Significance

This compound (Systematic IUPAC Name: Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate) is a polyhalogenated aromatic compound. It belongs to the family of isophthalic acid esters, which are widely used in the synthesis of polymers, resins, and fine chemicals. The introduction of two bromine atoms onto the benzene ring significantly alters the molecule's electronic properties and provides reactive handles for advanced synthetic transformations.

While not as common as its 5-bromo or 4,6-dibromo isomers, the 2,5-dibromo substitution pattern offers unique opportunities for creating unsymmetrical, highly functionalized aromatic systems. Its utility is primarily found in academic research and specialized industrial applications, where it acts as a key intermediate for organic semiconductors, luminescent materials, and potentially as a scaffold for novel therapeutics or as a precursor to flame-retardant materials.[1][2][3][4]

Molecular Structure and Properties

A thorough understanding of the molecular structure is fundamental to predicting its reactivity and behavior in different chemical environments.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 1337958-87-8 | [5] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [5] |

| Molecular Weight | 351.98 g/mol | [5] |

| Appearance | White to off-white powder/solid | Assumed |

| Boiling Point | 354.6 ± 37.0 °C (Predicted) | [5] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, room temperature | General Supplier Rec. |

Predicted Spectroscopic Profile

As experimental spectra are not widely published, the following profiles are predicted based on established principles of NMR and IR spectroscopy, drawing comparisons with related structures like dimethyl isophthalate and other brominated aromatics.[6][7][8][9][10][11][12]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~8.3-8.5 ppm (s, 1H): This singlet corresponds to the proton at the C4 position. It is deshielded by the adjacent ester group at C3 and the bromine at C5. Its singlet nature arises from the absence of adjacent protons.

-

δ ~8.0-8.2 ppm (s, 1H): This singlet is assigned to the proton at the C6 position. It is deshielded by the adjacent ester group at C1 and the bromine at C5. The slight upfield shift compared to the C4 proton is expected due to being ortho to only one ester group.

-

δ ~3.9-4.0 ppm (s, 6H): This singlet represents the six equivalent protons of the two methyl ester groups (-OCH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~164-166 ppm (2C): Two distinct signals for the carbonyl carbons (C=O) of the ester groups.

-

δ ~135-140 ppm (2C): Signals for the aromatic carbons bearing the ester groups (C1 and C3).

-

δ ~130-135 ppm (2C): Signals for the aromatic carbons bearing protons (C4 and C6).

-

δ ~120-125 ppm (2C): Signals for the aromatic carbons bearing the bromine atoms (C2 and C5). The "heavy atom effect" of bromine typically shifts the attached carbon signal upfield compared to what would be expected based on electronegativity alone.[11]

-

δ ~53-54 ppm (2C): Signals for the methyl carbons (-OCH₃) of the ester groups.

Predicted Infrared (IR) Spectrum:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950 cm⁻¹: C-H stretching of the methyl groups.

-

~1730 cm⁻¹: Strong C=O stretching, characteristic of the ester carbonyl groups.

-

~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester linkage.

-

~700-550 cm⁻¹: C-Br stretching.

Theoretical Molecular Geometry and Solid-State Interactions

In the absence of a published crystal structure, the molecular geometry can be inferred. The central benzene ring is planar. The two methyl ester groups will have restricted rotation. Due to steric hindrance from the ortho-bromine atom, the ester group at C1 is likely to be twisted out of the plane of the benzene ring to a greater extent than the ester group at C3.

In the solid state, the molecular packing will be influenced by weak intermolecular interactions. Of particular interest is the potential for halogen bonding .[13][14][15] The bromine atoms, particularly the one at the C2 position, possess an electrophilic region (σ-hole) and can act as halogen bond donors, potentially interacting with the oxygen atoms of the carbonyl groups from neighboring molecules. Such interactions can play a crucial role in dictating the crystal packing and the material's bulk properties.[13][14]

Synthesis and Purification

The synthesis of this compound is most plausibly achieved through the direct electrophilic bromination of Dimethyl Isophthalate. The key challenge in this synthesis is controlling the regioselectivity.

Proposed Synthetic Pathway

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: Proposed synthesis of this compound.

Rationale of Experimental Design and Regioselectivity

The two methoxycarbonyl (-COOCH₃) groups are meta-directing and deactivating substituents. In electrophilic aromatic substitution, this means the incoming electrophile (Br⁺) will preferentially add to positions meta to both groups. However, all available positions (2, 4, 5, 6) are ortho or para to at least one of the ester groups, making them deactivated.

The reaction must therefore be performed under forcing conditions (e.g., with a Lewis acid catalyst like FeBr₃ and excess bromine). The first bromination is likely to occur at the 5-position, which is sterically most accessible. The second bromination of Dimethyl 5-bromoisophthalate is more complex. The bromine atom is an ortho-, para-director, while the ester groups are meta-directors. The directing effects are conflicting, leading to a mixture of dibrominated isomers. The formation of the 2,5-isomer is plausible, but other isomers like the 4,5- and 4,6-dibromo derivatives are also expected.[16][17][18] Therefore, a robust purification strategy is essential.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for brominating deactivated aromatic rings.

-

Apparatus Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing aqueous sodium thiosulfate), and a pressure-equalizing dropping funnel, add Dimethyl Isophthalate (10.0 g, 51.5 mmol).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.0 g, 3.4 mmol) to the flask.

-

Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane or excess bromine if performing a solvent-free reaction (50 mL).

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add liquid bromine (Br₂, 8.2 mL, 25.7 g, 161 mmol, 3.1 eq.) via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-90 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of ice-cold water containing sodium bisulfite (10 g) to quench the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Strategy

The crude product will be a mixture of isomers. Purification is best achieved by:

-

Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to isolate the major isomer.

-

Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the recommended method to separate the different dibrominated isomers.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two C-Br bonds, which can be selectively addressed in cross-coupling reactions.

Overview of Reactivity

-

Aromatic Ring: The electron-withdrawing nature of the two ester groups and two bromine atoms makes the aromatic ring highly electron-deficient and resistant to further electrophilic substitution.

-

Ester Groups: The methyl esters can be hydrolyzed to the corresponding dicarboxylic acid or transesterified.

-

C-Br Bonds: These are the primary sites for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions. The bromine at C2 is sterically more hindered than the bromine at C5, which can be exploited for regioselective reactions.[19][20]

Palladium-Catalyzed Cross-Coupling Reactions

The two non-equivalent bromine atoms allow for sequential or selective functionalization, making this a valuable scaffold for building complex molecules.

Sources

- 1. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 2. researchgate.net [researchgate.net]

- 3. frfabric.com [frfabric.com]

- 4. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Halogen bonding driven crystal engineering of iodophthalonitrile derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Process for the preparation of bromoisophthalic acid compounds | TREA [trea.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Dimethyl 2,5-dibromoisophthalate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2,5-dibromoisophthalate

Abstract

This compound is a halogenated aromatic diester of significant interest as a chemical intermediate. Its rigid, functionalized core makes it a valuable building block in the synthesis of advanced polymers, organic semiconductors, and luminescent materials.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the bromination of isophthalic acid and followed by a classic Fischer esterification. We delve into the causality behind experimental choices and provide detailed protocols for both synthesis and characterization. The analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating system for researchers, scientists, and drug development professionals to confirm product identity and purity.

Rationale and Synthesis Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy addresses the challenge of performing electrophilic substitution on an aromatic ring that is deactivated by two electron-withdrawing carboxylic acid groups.

-

Electrophilic Aromatic Bromination: The process begins with the direct bromination of isophthalic acid. Due to the deactivating nature of the carboxyl groups, this step requires harsh reaction conditions, specifically the use of bromine in a fuming sulfuric acid (oleum) medium.[2][3][4]

-

Fischer Esterification: The resulting 2,5-dibromoisophthalic acid is then converted to its corresponding dimethyl ester via an acid-catalyzed esterification with methanol.[2][5]

This sequential approach allows for the controlled introduction of the bromine atoms onto the aromatic core, followed by the conversion of the carboxylic acids to the more versatile ester functional groups.

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromoisophthalic Acid

Causality: The carboxylic acid groups on isophthalic acid are strongly deactivating, making electrophilic substitution difficult. Fuming sulfuric acid (oleum) acts as both a solvent and a powerful activating agent, increasing the electrophilicity of bromine to overcome this deactivation.[2][3][6] This reaction is a successive process, and controlling the stoichiometry and conditions is crucial to favor the formation of the dibrominated product over mono-brominated or other isomeric byproducts like 4,5-dibromoisophthalic acid.[2][4]

Protocol:

-

Warning: This procedure involves highly corrosive and hazardous materials. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Charge a pressure-sealable glass tube or a suitable pressure reactor with isophthalic acid (1.0 eq).

-

Carefully add fuming sulfuric acid (e.g., 10-30 wt% SO₃) to the reactor.[4]

-

Add elemental bromine (Br₂) (approx. 2.0 eq) to the mixture.

-

Seal the reactor and heat the mixture with vigorous stirring to a temperature between 130-150°C for 7-22 hours.[2][4] The reaction progress can be monitored by techniques such as HPLC if desired.

-

After the reaction period, cool the vessel to room temperature.

-

In a separate large beaker, prepare a significant volume of ice water.

-

Carefully and slowly pour the reaction mixture into the ice water with stirring. This will precipitate the crude brominated isophthalic acid products.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove residual acid.

-

Dry the crude product under reduced pressure. The crude material will be a mixture of brominated products and unreacted starting material.[5] Further purification by column chromatography (e.g., silica gel with a chloroform/methanol mobile phase) or recrystallization may be necessary to isolate the desired 2,5-dibromoisophthalic acid isomer.[3][4]

Step 2: Synthesis of this compound (Fischer Esterification)

Causality: Fischer esterification is an equilibrium-controlled reaction.[7] To drive the reaction to completion, a large excess of one reactant, typically the less expensive alcohol (methanol), is used. This application of Le Chatelier's principle shifts the equilibrium toward the ester product.[7] An acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.[7][8] Heating under reflux or in a sealed autoclave increases the reaction rate.[2][5]

Caption: The mechanism of acid-catalyzed Fischer Esterification.

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, combine the crude or purified 2,5-dibromoisophthalic acid (1.0 eq), a large excess of anhydrous methanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[9]

-

Heat the reaction mixture to reflux with stirring for 6-12 hours. Alternatively, for a faster reaction, the mixture can be heated in a sealed autoclave to 120-150°C.[2][5]

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. This will cause the less-soluble ester to precipitate.

-

Neutralize the mixture by the slow addition of a weak base, such as a 5% aqueous sodium bicarbonate solution, until the pH is approximately 7-8.[9]

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid product thoroughly with deionized water to remove any salts and residual methanol.

-

Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[9]

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1337958-87-8 | [10][11][12] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [10][12] |

| Molecular Weight | 351.98 g/mol | [12] |

| Boiling Point | 354.6 ± 37.0 °C (Predicted) | [10] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [10] |

| Appearance | White to off-white solid | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. The expected spectra are relatively simple due to the molecule's C₂ symmetry.

-

¹H NMR:

-

Aromatic Protons (H-4, H-6): A singlet is expected for the two chemically equivalent protons on the aromatic ring. The strong deshielding from the adjacent bromine atoms and carbonyl groups would place this signal at approximately δ 8.0-8.5 ppm .

-

Methyl Protons (-OCH₃): A singlet integrating to six protons is expected for the two equivalent methyl ester groups. This signal would typically appear in the range of δ 3.9-4.1 ppm .

-

-

¹³C NMR:

-

Methyl Carbons (-OCH₃): A signal around δ 52-54 ppm .

-

Aromatic C-Br Carbons (C-2, C-5): A signal around δ 120-125 ppm .

-

Aromatic CH Carbons (C-4, C-6): A signal around δ 135-138 ppm .

-

Aromatic C-CO Carbons (C-1, C-3): A signal around δ 132-134 ppm .

-

Carbonyl Carbons (C=O): A signal in the downfield region, typically δ 163-166 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is the most prominent peak in the spectrum.

-

C-O Stretch (Ester): One or two strong bands will appear in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations.

-

C-H Stretch (Aromatic): A weak to medium band appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Medium bands corresponding to the methyl groups, appearing just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ).

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in three peaks:

-

M⁺: (contains two ⁷⁹Br) at m/z ≈ 350

-

[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 352

-

[M+4]⁺: (contains two ⁸¹Br) at m/z ≈ 354 The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated compound.

-

-

Key Fragmentation Patterns: Common fragmentation pathways for dimethyl esters include the loss of a methoxy radical (-•OCH₃, M-31) or a methoxycarbonyl radical (-•COOCH₃, M-59).

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | Aromatic C-H | δ 8.0-8.5 ppm (s, 2H) |

| Methyl C-H | δ 3.9-4.1 ppm (s, 6H) | |

| ¹³C NMR | C=O | δ 163-166 ppm |

| Aromatic C | δ 120-138 ppm (4 signals) | |

| -OCH₃ | δ 52-54 ppm | |

| IR | C=O Stretch | 1720-1740 cm⁻¹ (strong, sharp) |

| C-O Stretch | 1100-1300 cm⁻¹ (strong) |

| MS | Molecular Ion | m/z 350, 352, 354 (Ratio ~1:2:1) |

Conclusion

This guide has outlined a robust and well-documented pathway for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles behind the two-step synthesis—forced electrophilic bromination followed by equilibrium-driven Fischer esterification—researchers can effectively produce this valuable intermediate. The detailed analytical protocols provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for downstream applications in materials science and pharmaceutical development.

References

- EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google P

-

Experimental Section. [Link]

-

PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1 - Googleapis.com. [Link]

- US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google P

-

The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. [Link]

-

Process for the preparation of bromoisophthalic acid compounds - TREA. [Link]

-

Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem. [Link]

- KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google P

-

Infrared Spectroscopy - MSU chemistry. [Link]

-

This compound - MySkinRecipes. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 3. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]

- 4. Process for the preparation of bromoisophthalic acid compounds | TREA [trea.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. 1337958-87-8|this compound|BLD Pharm [bldpharm.com]

- 12. This compound - CAS:1337958-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Dimethyl 2,5-dibromoisophthalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation and purity confirmation of chemical entities are foundational to chemical research and pharmaceutical development. Dimethyl 2,5-dibromoisophthalate, a halogenated aromatic diester, serves as a valuable building block in organic synthesis. This guide provides an in-depth technical analysis of its characteristic spectral data, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing not only the expected data but also the underlying principles and standardized acquisition protocols, this document serves as a comprehensive resource for the unambiguous identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 13544-50-0) possesses a symmetric aromatic core substituted with two bromine atoms and two methyl ester groups. This specific arrangement of electron-withdrawing groups and halogens imparts a unique and highly predictable spectroscopic fingerprint, which is crucial for its identification.

The molecular formula is C₁₀H₈Br₂O₄, with a molecular weight of 351.98 g/mol (using the most common isotopes, ⁷⁹Br).[1] A systematic approach using ¹H NMR, ¹³C NMR, IR, and MS is essential to confirm the connectivity, chemical environment, functional groups, and overall mass of the molecule.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C2 symmetry, the number of unique signals is simplified, making for a clean and readily interpretable spectrum.

¹H NMR Analysis

The proton NMR spectrum is remarkably simple, showing only two distinct signals. This is a direct consequence of the molecule's symmetry.

Expected ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 | Singlet | 2H | Ar-H |

| ~3.9 | Singlet | 6H | -OCH₃ |

Interpretation and Expertise: The signal around 8.3 ppm corresponds to the two aromatic protons (H-4 and H-6). Their equivalence is due to the plane of symmetry bisecting the molecule. The significant downfield shift is a result of the strong deshielding effect from the two adjacent electron-withdrawing methyl ester groups. The signal appears as a singlet because there are no adjacent protons to cause splitting.

The signal at approximately 3.9 ppm is a singlet integrating to six protons. This is assigned to the two equivalent methyl groups of the esters. The chemical shift is typical for protons on a carbon attached to an oxygen atom within an ester functionality.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Again, symmetry simplifies the spectrum.

Expected ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164 | C =O (Ester carbonyl) |

| ~136 | Ar-C -H |

| ~135 | Ar-C -COOCH₃ |

| ~125 | Ar-C -Br |

| ~53 | -OCH₃ |

Interpretation and Expertise:

-

Carbonyl Carbon (~164 ppm): This downfield signal is characteristic of the sp²-hybridized carbon in an ester carbonyl group.

-

Aromatic Carbons: The aromatic region shows three distinct signals. The carbon attached to the proton (~136 ppm ) is readily identifiable in a DEPT-135 experiment. The quaternary carbons attached to the ester groups (~135 ppm ) and the bromine atoms (~125 ppm ) are assigned based on established substituent effects. Bromine's electronegativity and size influence the shift of the carbon it is bonded to.

-

Methyl Carbon (~53 ppm): This upfield signal is typical for the sp³-hybridized carbon of the methyl group in a methyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features characteristic of an aromatic ester.

Expected IR Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1730-1715 | Strong, Sharp | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~1310-1250 | Strong | Asymmetric C-C-O Stretch |

| ~1130-1100 | Strong | Symmetric O-C-C Stretch |

| ~750-700 | Strong | C-Br Stretch |

Interpretation and Expertise: The diagnostic power of IR for this molecule lies in what is often termed the "Rule of Three" for aromatic esters.[2][3]

-

Strong C=O Stretch (~1725 cm⁻¹): The most prominent peak in the spectrum is the carbonyl stretch. For aromatic esters, this peak is typically found at a slightly lower wavenumber (1730-1715 cm⁻¹) compared to saturated esters due to conjugation with the benzene ring.[2][4]

-

Strong Asymmetric C-C-O Stretch (~1280 cm⁻¹): This intense absorption is characteristic of the stretching of the bond between the aromatic ring and the ester group.[2]

-

Strong Symmetric O-C-C Stretch (~1120 cm⁻¹): This band arises from the stretching of the ester's O-CH₃ bond system.[2]

The presence of these three strong bands is a highly reliable indicator of an aromatic ester functional group. The C-Br stretch appears in the fingerprint region and, while present, is less diagnostic than the ester bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation and isotopic patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 350, 352, 354 | Variable (1:2:1 ratio) | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 321, 323, 325 | Variable | [M - OCH₃]⁺ |

| 242, 244 | Variable | [M - OCH₃ - Br]⁺ |

Interpretation and Expertise: The most telling feature in the mass spectrum is the molecular ion cluster . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][6][7] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1 .[5][8]

-

[M]⁺ (m/z 350): Contains two ⁷⁹Br isotopes.

-

[M+2]⁺ (m/z 352): Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺ (m/z 354): Contains two ⁸¹Br isotopes.

This unique 1:2:1 pattern is an unambiguous indicator of the presence of two bromine atoms in the molecule. The primary fragmentation pathway involves the loss of a methoxy radical (-•OCH₃) from the molecular ion, resulting in a prominent fragment cluster around m/z 321/323/325.

Standardized Experimental Protocols

Adherence to standardized protocols is paramount for data reproducibility and integrity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse sequence. A 30-degree pulse angle with a 1-2 second relaxation delay and 16-32 scans is typically sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Protocol 2: Mass Spectrometry (EI) Analysis

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 450.

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio to clearly resolve the isotopic pattern of the molecular ion cluster.

Integrated Spectroscopic Workflow

The confirmation of this compound's structure is a sequential and self-validating process where each technique provides complementary information.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Platt, P. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Unknown. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. savemyexams.com [savemyexams.com]

solubility of Dimethyl 2,5-dibromoisophthalate in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 2,5-dibromoisophthalate in Organic Solvents

Introduction: Understanding this compound

This compound is a halogenated aromatic ester with the chemical formula C₁₀H₈Br₂O₄. Its structure, characterized by a benzene ring substituted with two bromine atoms and two methyl ester groups at positions 1 and 3, makes it a valuable intermediate in specialized organic synthesis. For researchers in materials science, it serves as a building block for novel polymers and luminescent materials. In the realm of drug discovery and development, the strategic placement of bromine atoms on the aromatic core presents unique opportunities for modulating the physicochemical and pharmacological properties of larger, more complex molecules.[1][2]

The solubility of this compound is a critical parameter that dictates its utility in various applications. It influences reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 1337958-87-8 | [3] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [3] |

| Molecular Weight | 351.98 g/mol | [3] |

| Appearance | Solid | - |

| Purity | Typically ≥97% | [3] |

| Storage | Sealed in a dry environment at room temperature | [3] |

The Theoretical Underpinnings of Solubility

The solubility of an organic compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is a foundational concept.[4]

-

Molecular Structure and Polarity: this compound is a moderately polar molecule. The two ester functional groups (-COOCH₃) are polar and capable of dipole-dipole interactions. However, the bulky, non-polar benzene ring and the two bromine atoms contribute significantly to the molecule's lipophilic character.

-

Impact of Bromine Substituents: The presence of two bromine atoms increases the molecular weight and surface area of the molecule. Bromine is highly electronegative, but its large size allows for significant London dispersion forces. In drug design, bromine and other halogens can form "halogen bonds," which are specific, non-covalent interactions that can influence binding to biological targets.[1][2] This can also affect solute-solvent interactions.

-

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, the oxygen atoms in the ester groups can act as hydrogen bond acceptors.[5] This suggests that it will have some affinity for protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, hydrophobic aromatic core and bromine atoms outweigh the polarity of the ester groups, making it immiscible with water. |

| Methanol, Ethanol | Moderately Soluble | The ability of the ester groups to accept hydrogen bonds from the alcohol, combined with the overall moderate polarity, should allow for reasonable solubility.[5] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately to Highly Soluble | These solvents can engage in dipole-dipole interactions with the ester groups without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These are strong, polar aprotic solvents capable of effectively solvating a wide range of organic molecules. | |

| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The polarity of the ester groups is too high for significant interaction with purely non-polar aliphatic solvents. |

| Toluene, Dichloromethane | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, and the moderate polarity of dichloromethane can solvate the ester groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10] Preliminary experiments may be needed to determine the time required to reach equilibrium.[11]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Applications in Research and Drug Development

The inclusion of bromine in a molecule can significantly alter its properties, a strategy often employed in drug design.[1] this compound is a precursor that allows for the introduction of these beneficial characteristics.

-

Medicinal Chemistry Scaffold: The two bromine atoms are reactive handles that can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of compounds. The differential reactivity of halogenated positions on an aromatic ring can enable selective, stepwise modifications.[12]

-

Modulation of Pharmacological Properties: Bromine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. Furthermore, the "heavy atom effect" of bromine can be exploited in areas like photodynamic therapy.[1] The ability of bromine to participate in halogen bonding can lead to enhanced binding affinity and selectivity for a target protein.

-

Metabolic Stability: The introduction of bromine at a metabolically labile position on an aromatic ring can block enzymatic degradation, thereby increasing the half-life of a drug candidate.[2]

Logical Relationships in Solubility

The solubility of a compound like this compound is not determined by a single factor but by a complex interplay of its intrinsic properties and its interactions with the solvent.

Conclusion

This compound is a specialty chemical whose utility is intrinsically linked to its solubility profile. While quantitative data remains sparse, a theoretical analysis based on its molecular structure provides a strong predictive framework for its behavior in a range of common organic solvents. It is anticipated to have good solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and some chlorinated solvents, with poor solubility in water and non-polar aliphatic hydrocarbons. For researchers and drug development professionals, understanding these solubility characteristics is the first step in harnessing the potential of this versatile brominated intermediate for the synthesis of novel materials and therapeutic agents. The experimental protocol provided herein offers a clear pathway to generating the precise data needed for process optimization and formulation development.

References

-

Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Ataman Kimya. DIMETHYL ISOPHTHALATE. [Link]

-

PubChem. Dimethyl isophthalate. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Wilman, D. E. V. (Year). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. PubMed. [Link]

-

Journal of the Indian Chemical Society. (Year). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid. [Link]

- Google Patents. (Year). Process for the preparation of bromoisophthalic acid compounds.

-

Jităreanu, A. et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:1337958-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 9. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Structural Elucidation of Dimethyl 2,5-dibromoisophthalate: A Methodological Whitepaper

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of dimethyl 2,5-dibromoisophthalate. While a published structure for this specific molecule is not currently available in open crystallographic databases, this document presents a robust, hypothetical case study grounded in established principles of organic synthesis, crystallography, and supramolecular chemistry. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the structural analysis of halogenated aromatic compounds. We detail every critical step from initial synthesis to the final interpretation of intermolecular interactions, providing causality behind experimental choices to ensure a self-validating and reproducible workflow.

Introduction and Scientific Context

This compound (C₁₀H₈Br₂O₄) is a halogenated aromatic diester of significant interest as a potential building block in the synthesis of metal-organic frameworks (MOFs), flame-retardant polymers, and novel pharmaceutical intermediates. The precise arrangement of bromine atoms and carbonyl groups on the benzene ring dictates the potential for specific, directional intermolecular interactions, such as halogen bonding and C-H···O contacts. Understanding the three-dimensional packing of this molecule in the solid state is paramount for predicting its physical properties and designing materials with desired functionalities.

This guide addresses the critical need for a standardized protocol for the structural elucidation of this molecule. By presenting a complete, albeit hypothetical, workflow, we aim to provide a blueprint for the experimental determination and analysis of its crystal structure. The protocols herein are synthesized from best practices and data from closely related halogenated aromatic compounds.

Synthesis and Crystallization Protocol

The primary challenge in any crystal structure analysis is the generation of high-quality, single crystals suitable for X-ray diffraction. The following two-stage protocol is designed to yield pure this compound and promote the growth of diffraction-quality crystals.

Stage 1: Synthesis via Fischer-Speier Esterification

The synthesis of the target compound can be reliably achieved through the acid-catalyzed esterification of 2,5-dibromoisophthalic acid. This method is chosen for its high yield and straightforward purification.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoisophthalic acid (10.0 g, 30.9 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) as the catalyst. The addition of acid is exothermic and should be performed in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diacid spot disappears.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

-

Slowly pour the concentrated mixture into 200 mL of ice-cold distilled water, which should cause the crude product to precipitate.

-

Filter the white solid using a Büchner funnel, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold methanol to remove any unreacted starting material.

-

Dry the purified white crystalline powder under vacuum to yield this compound.

-

Stage 2: Single Crystal Growth

The selection of an appropriate solvent system is the most critical variable for growing single crystals. A solvent screening should be performed, but slow evaporation from a mixed solvent system is often effective for this class of compound.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified product in various solvents (e.g., ethyl acetate, acetone, chloroform, ethanol) to assess solubility. A suitable system is one where the compound is moderately soluble. For this molecule, a mixture of chloroform and hexane is proposed.

-

Crystal Growth:

-

Dissolve approximately 50 mg of purified this compound in a minimal amount of chloroform (e.g., 2-3 mL) in a clean vial.

-

Add hexane dropwise until the solution becomes faintly turbid, indicating it is nearing saturation.

-

Add a final drop of chloroform to redissolve the precipitate, ensuring a clear, saturated solution.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C).

-

Colorless, needle-like or block-like crystals are expected to form over several days.

-

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, allowing for a detailed analysis of molecular geometry and packing.

Data Collection and Structure Solution Workflow

The following diagram outlines the standard workflow for SC-XRD analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for this compound, derived from analysis of structurally similar molecules.[1][2] This data serves as a realistic example for the subsequent analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈Br₂O₄ |

| Formula Weight | 351.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 9.876(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 1234.5(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.895 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 150(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |

| Goodness-of-fit on F² | 1.05 |

Analysis of the Crystal Structure

The solved crystal structure allows for a detailed examination of both intramolecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Conformation

The core of the molecule is the planar benzene ring. The two methyl carboxylate groups are expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent bromine atoms. The key torsional angles (e.g., C-C-C=O) would quantify this deviation and define the overall molecular conformation.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this compound, several key interactions are anticipated to play a dominant role. The analysis of these interactions is crucial for crystal engineering and understanding material properties.[3]